molecular formula C28H28P2 B1396928 (R,R)-1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]ethane CAS No. 81157-90-6

(R,R)-1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]ethane

Cat. No.: B1396928
CAS No.: 81157-90-6
M. Wt: 426.5 g/mol
InChI Key: RCMMGTSPHFJVET-LOYHVIPDSA-N
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Description

(R,R)-1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]ethane is a chiral diphosphine ligand widely used in asymmetric catalysis. This compound is known for its ability to form stable complexes with transition metals, which are essential in various catalytic processes. Its unique structure, featuring two phosphine groups attached to an ethane backbone, allows for effective coordination with metal centers, making it a valuable tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,R)-1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]ethane typically involves the reaction of (R,R)-1,2-dibromoethane with two equivalents of lithium diphenylphosphide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine groups. The reaction mixture is usually heated to reflux in a suitable solvent like tetrahydrofuran (THF) to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(R,R)-1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]ethane undergoes various types of reactions, including:

    Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The compound can participate in substitution reactions where the phosphine ligands are replaced by other ligands in the presence of suitable metal complexes.

    Coordination: It forms stable coordination complexes with transition metals such as palladium, platinum, and rhodium, which are crucial in catalytic applications.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Metal complexes, such as palladium acetate or rhodium chloride.

    Coordination: Transition metals like palladium, platinum, and rhodium.

Major Products

    Oxidation: Phosphine oxides.

    Substitution: New phosphine ligands or metal complexes.

    Coordination: Metal-phosphine complexes.

Scientific Research Applications

(R,R)-1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]ethane has a wide range of applications in scientific research, including:

    Chemistry: It is extensively used as a ligand in asymmetric catalysis, facilitating enantioselective reactions such as hydrogenation, hydroformylation, and cross-coupling reactions.

    Biology: The compound’s metal complexes are studied for their potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research is ongoing to explore the use of its metal complexes in drug development and delivery systems.

    Industry: It is employed in the production of fine chemicals, pharmaceuticals, and agrochemicals through catalytic processes.

Mechanism of Action

The mechanism by which (R,R)-1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]ethane exerts its effects involves the coordination of its phosphine groups to metal centers. This coordination stabilizes the metal complex and enhances its catalytic activity. The chiral nature of the ligand allows for the induction of chirality in the catalytic process, leading to the formation of enantiomerically enriched products. The molecular targets and pathways involved depend on the specific metal complex and the reaction being catalyzed.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(diphenylphosphino)ethane (DPPE): A widely used diphosphine ligand with similar coordination properties but lacking the chiral centers.

    1,2-Bis[(2-methoxyphenyl)-(phenyl)phosphino]ethane: Another diphosphine ligand with methoxy substituents, offering different electronic properties.

    1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]propane: A structurally similar ligand with a propane backbone instead of ethane.

Uniqueness

(R,R)-1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]ethane stands out due to its chiral centers, which make it particularly valuable in asymmetric catalysis. Its ability to form stable complexes with a variety of transition metals and its effectiveness in inducing chirality in catalytic processes highlight its uniqueness compared to other diphosphine ligands.

Properties

IUPAC Name

(R)-(2-methylphenyl)-[2-[(2-methylphenyl)-phenylphosphanyl]ethyl]-phenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28P2/c1-23-13-9-11-19-27(23)29(25-15-5-3-6-16-25)21-22-30(26-17-7-4-8-18-26)28-20-12-10-14-24(28)2/h3-20H,21-22H2,1-2H3/t29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCMMGTSPHFJVET-LOYHVIPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1P(CCP(C2=CC=CC=C2)C3=CC=CC=C3C)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1[P@](CC[P@](C2=CC=CC=C2)C3=CC=CC=C3C)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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